2-Ethenyl-5-methylfuran
Overview
Description
2-Ethenyl-5-methylfuran is an organic compound with the molecular formula C₇H₈O. It is a derivative of furan, characterized by a vinyl group and a methyl group attached to the furan ring.
Mechanism of Action
Target of Action
This compound is a furanic platform molecule, which suggests it may interact with a variety of biological targets
Mode of Action
Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to proteins or enzymes, or participating in biochemical reactions . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
2-Vinyl-5-methylfuran may be involved in various biochemical pathways due to its furanic structure. Furanic compounds have been shown to undergo biological transformations, contributing to the aroma of certain foods . .
Result of Action
Given its chemical structure, it may have a variety of effects depending on its targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Vinyl-5-methylfuran. Factors such as temperature, pH, and the presence of other molecules could potentially affect its interactions with its targets and its overall effects . More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyl-5-methylfuran can be synthesized through several methods. One common approach involves the reaction of 2-vinylfuran with formaldehyde in the presence of a catalyst. For instance, Dzhemilev et al. synthesized 5-hydroxymethyl-2-vinylfuran by reacting 2-vinylfuran with 40% aqueous formaldehyde over a catalyst prepared by reducing palladium acetylacetonate with triethylaluminum in the presence of triphenylphosphine .
Industrial Production Methods: Industrial production of 2-vinyl-5-methylfuran typically involves catalytic processes that ensure high yield and purity. The use of palladium or gold catalysts is common in these processes, which facilitate the cyclization and isomerization reactions necessary for the formation of the furan ring .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-5-methylfuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-vinyl-5-methylfuran-3-carboxaldehyde.
Reduction: Hydrogenation yields 2-ethyl-5-methylfuran.
Substitution: Halogenation produces 2-vinyl-5-halogenomethylfuran.
Scientific Research Applications
2-Ethenyl-5-methylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylfuran: Known for its use as a flavoring agent and potential biofuel.
2-Ethylfuran: Used in the synthesis of pharmaceuticals and agrochemicals.
2,5-Dimethylfuran: Studied for its potential as a renewable biofuel.
Uniqueness of 2-Ethenyl-5-methylfuran: this compound is unique due to the presence of both a vinyl group and a methyl group on the furan ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
2-ethenyl-5-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOQNQWJBSGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146924 | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-13-9 | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-5-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-vinyl-5-methylfuran in coffee?
A: 2-Vinyl-5-methylfuran is a volatile organic compound that contributes to the complex aroma profile of coffee. Research has shown that the concentration of this compound is influenced by the hardness of the water used in coffee preparation [, ].
Q2: How does water hardness affect the levels of 2-vinyl-5-methylfuran in coffee?
A: Studies have revealed that using medium hard water during filter coffee brewing results in a higher area percentage of 2-vinyl-5-methylfuran compared to using soft or hard water [, ]. This suggests that the mineral content of the water plays a role in extracting and/or preserving this volatile compound during the brewing process.
Q3: What sensory characteristics are associated with 2-vinyl-5-methylfuran in coffee?
A: While the specific sensory contribution of 2-vinyl-5-methylfuran in coffee hasn't been directly outlined in the provided research, its presence alongside other volatile compounds like furans and pyrazines in medium hard water brewed coffee coincided with a more intense perception of desirable flavors such as hazelnut, spice, lemon peel, and sweetness [, ]. This implies that 2-vinyl-5-methylfuran likely contributes to the overall pleasant aroma and taste of coffee.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.